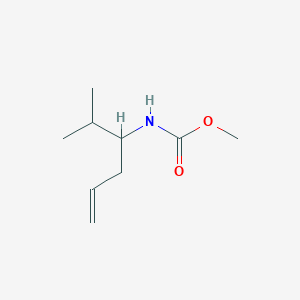
1-Isopropyl-3-butenylcarbamic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isopropyl-3-butenylcarbamic acid methyl ester, also known as IMC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. IMC belongs to the class of carbamate compounds and is known for its ability to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Mécanisme D'action
1-Isopropyl-3-butenylcarbamic acid methyl ester works by inhibiting acetylcholinesterase, an enzyme that breaks down acetylcholine. By inhibiting acetylcholinesterase, 1-Isopropyl-3-butenylcarbamic acid methyl ester increases the levels of acetylcholine in the brain, leading to improvements in cognitive function and memory. 1-Isopropyl-3-butenylcarbamic acid methyl ester has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Effets Biochimiques Et Physiologiques
1-Isopropyl-3-butenylcarbamic acid methyl ester has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. 1-Isopropyl-3-butenylcarbamic acid methyl ester has also been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain. Additionally, 1-Isopropyl-3-butenylcarbamic acid methyl ester has been shown to improve muscle function in animal models of myasthenia gravis.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 1-Isopropyl-3-butenylcarbamic acid methyl ester in lab experiments is its ability to inhibit acetylcholinesterase, which makes it a useful tool for studying the role of acetylcholine in cognitive function and memory. However, one limitation of using 1-Isopropyl-3-butenylcarbamic acid methyl ester is its potential toxicity, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on 1-Isopropyl-3-butenylcarbamic acid methyl ester. One area of interest is the development of 1-Isopropyl-3-butenylcarbamic acid methyl ester analogs with improved pharmacokinetic properties and reduced toxicity. Another area of interest is the use of 1-Isopropyl-3-butenylcarbamic acid methyl ester in combination with other drugs for the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 1-Isopropyl-3-butenylcarbamic acid methyl ester and its potential therapeutic applications.
Méthodes De Synthèse
1-Isopropyl-3-butenylcarbamic acid methyl ester can be synthesized through the reaction of isopropenyl carbamate with methyl iodide. The reaction takes place in the presence of a base, such as potassium carbonate, and a solvent, such as acetonitrile. The product obtained is then purified through column chromatography.
Applications De Recherche Scientifique
1-Isopropyl-3-butenylcarbamic acid methyl ester has been extensively studied for its potential therapeutic applications in the treatment of Alzheimer's disease, Parkinson's disease, and myasthenia gravis. 1-Isopropyl-3-butenylcarbamic acid methyl ester has been shown to inhibit acetylcholinesterase, which leads to an increase in acetylcholine levels in the brain. This increase in acetylcholine levels has been linked to improvements in cognitive function and memory.
Propriétés
Numéro CAS |
156207-32-8 |
|---|---|
Nom du produit |
1-Isopropyl-3-butenylcarbamic acid methyl ester |
Formule moléculaire |
C9H17NO2 |
Poids moléculaire |
171.24 g/mol |
Nom IUPAC |
methyl N-(2-methylhex-5-en-3-yl)carbamate |
InChI |
InChI=1S/C9H17NO2/c1-5-6-8(7(2)3)10-9(11)12-4/h5,7-8H,1,6H2,2-4H3,(H,10,11) |
Clé InChI |
JREXHSRSIZGJPF-UHFFFAOYSA-N |
SMILES |
CC(C)C(CC=C)NC(=O)OC |
SMILES canonique |
CC(C)C(CC=C)NC(=O)OC |
Synonymes |
Carbamic acid, [1-(1-methylethyl)-3-butenyl]-, methyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 3-[3-(3-ethoxy-3-oxoprop-1-enyl)-5-(hydroxymethyl)phenyl]prop-2-enoate](/img/structure/B116022.png)
![[3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate](/img/structure/B116023.png)
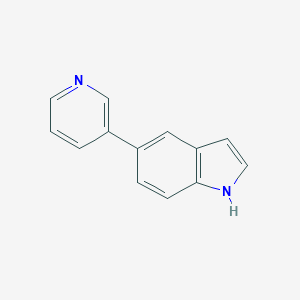
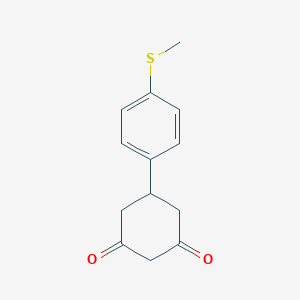
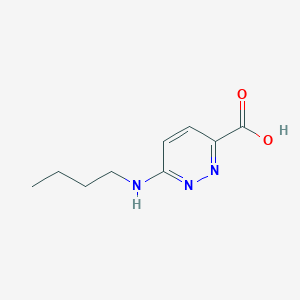

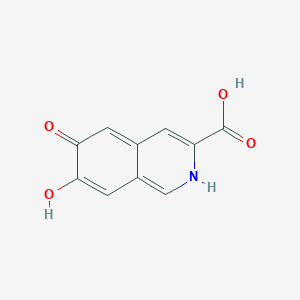
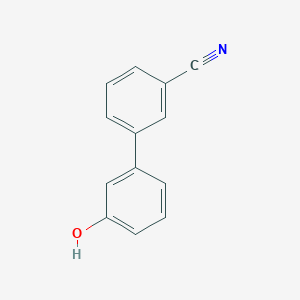
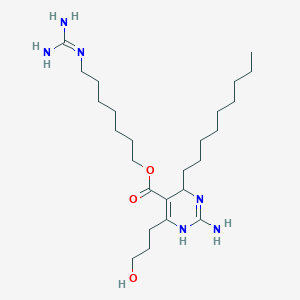
![(2S,3S)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde](/img/structure/B116040.png)
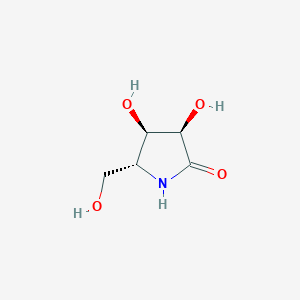

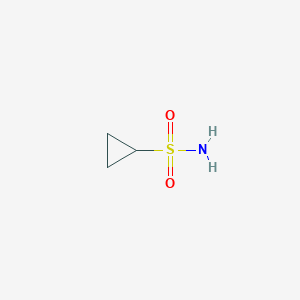
![(1R,5R)-1-propan-2-yl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B116048.png)